

# Application Note: High-Selectivity Solvent Extraction using N,N-Diethylheptylamine[1]

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## Compound of Interest

Compound Name: *N,N-Diethylheptylamine*

CAS No.: 26981-81-7

Cat. No.: B8755956

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## Executive Summary

This guide details the physicochemical properties and experimental protocols for using **N,N-Diethylheptylamine** (DEHA) as a tertiary amine extractant.[1] While industry standard extractants like Alamine 336 (Tri-octyl/decyl amine) are ubiquitous, DEHA (CAS: 26981-81-7) offers a unique hydrophobicity balance.[1] With a total carbon count of C11, it bridges the gap between water-soluble amines (like triethylamine) and highly viscous, difficult-to-strip long-chain amines (like TOA).[1]

Key Advantages:

- **Reduced Viscosity:** significantly lower viscosity than C8-C10 tertiary amines, enhancing phase separation speeds.[1]
- **Stripping Efficiency:** Lower formation constants ( ) compared to TOA allow for stripping with milder reagents (e.g., water or dilute base) rather than concentrated acids/bases.[1]
- **Selectivity:** Steric asymmetry (two ethyls vs. one heptyl) provides unique shape-selectivity for specific metal-anion complexes and carboxylic acids.[1]

## Chemical Mechanism & Theory

## The Extraction Mechanism

DEHA acts as an anion exchanger. It requires protonation to become active.[1] The extraction proceeds via two distinct mechanisms depending on the target solute: Acid Extraction (formation of the amine salt) and Anion Exchange (swapping the counter-ion).

### Mechanism 1: Acid Extraction (Protonation)

Where

,  
,  
, etc.[1]

Mechanism 2: Metal Anion Exchange Once the amine is protonated (e.g., to the chloride salt form), it can exchange anions with metal complexes (e.g., Cobalt or Zinc in high chloride media).

## Visualizing the Equilibrium

The following diagram illustrates the extraction cycle for a transition metal ( ) in a chloride matrix.



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Figure 1: The cyclic process of protonation, metal exchange, and regeneration for DEHA.[1]

## Physical Properties & Preparation[3][4][5][6][7]

Table 1: Physicochemical Profile

Property	Value / Description	Significance
IUPAC Name	<b>N,N-Diethylheptan-1-amine</b>	-
CAS Number	26981-81-7	Verification ID
Molecular Weight	171.33 g/mol	Calculation of Molarity
Appearance	Colorless liquid	Visual indicator of purity
Solubility	Soluble in non-polar solvents; sparingly soluble in water	Ideal for biphasic extraction

| Basicity (pK<sub>a</sub>) | ~10.5 (Estimated for tert-amines) | High affinity for protons [\[1\]](#)[\[2\]](#)

## Solvent Formulation (Standard Protocol)

Pure amine is rarely used due to potential emulsion formation.[\[1\]](#) A diluent and modifier are required.[\[3\]](#)

- Extractant: 5% – 30% (v/v) **N,N-Diethylheptylamine**.[\[1\]](#)
- Diluent: Kerosene (aliphatic) or Toluene (aromatic).[\[1\]](#)
  - Note: Aromatic diluents generally solvate the amine salt better, preventing third-phase formation.[\[1\]](#)
- Modifier: 2% – 5% (v/v) 1-Octanol or Isodecanol.[\[1\]](#)
  - Purpose: Prevents the formation of a "third phase" (a heavy, amine-rich layer that separates from the diluent).

## Experimental Protocols

### Protocol A: Pre-equilibration (Acidification)

Before extracting metals or weak acids, the amine must be converted to its salt form.

- Preparation: Prepare a 0.1 M solution of DEHA in Toluene (approx. 1.7% v/v).[\[1\]](#)

- Contact: Mix the organic phase with 1.0 M HCl (aq) at a 1:1 Volume Ratio (O:A = 1).
- Agitation: Shake vigorously for 5 minutes at 25°C.
- Separation: Centrifuge or let settle in a separatory funnel.
- Validation: Measure the pH of the aqueous raffinate. It should increase, indicating acid uptake.

## Protocol B: Extraction of Transition Metals (Co/Cu/Zn)

Target: Separation of Cobalt(II) from Nickel(II) in high chloride media.<sup>[1]</sup>

- Feed Solution: Prepare an aqueous solution containing 1 g/L Co(II) and 1 g/L Ni(II) in 6 M HCl.
  - Mechanistic Note: At 6 M HCl, Cobalt forms the anionic complex  $[CoCl_4]^{2-}$ , while Nickel remains largely cationic  $Ni^{2+}$ , allowing separation.<sup>[1]</sup>
- Extraction:
  - Mix 10 mL of Pre-equilibrated DEHA (from Protocol A) with 10 mL Feed Solution.
  - Shake for 10 minutes.
- Phase Separation: Allow phases to separate (typically < 2 mins due to DEHA's low viscosity).<sup>[1]</sup>
- Analysis: Analyze both phases using ICP-OES.
- Calculation:
  - Distribution Ratio ( $D$ ):  
$$D = \frac{[Co]_{org}}{[Co]_{aq}}$$
<sup>[1]</sup>

- Separation Factor (

):

[1]

## Protocol C: Stripping (Regeneration)

A major advantage of DEHA over Trioctylamine is easier stripping.

- Stripping Agent: Use pH 2 HCl or pure Deionized Water.[1]
  - Why? Reducing the chloride concentration shifts the equilibrium back to the cationic metal form ( ), which prefers the aqueous phase.
- Procedure: Contact the loaded organic phase with the stripping agent at O:A = 1:1 for 5 minutes.
- Result: The organic phase returns to the amine salt form (if acid stripped) or free amine form (if base stripped), ready for reuse.

## Data Analysis & Troubleshooting

Table 2: Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Third Phase Formation	Solubility limit of amine salt exceeded.[1]	Add 5% 1-Octanol (Modifier) or switch to aromatic diluent (Toluene).[1]
Emulsification	Viscosity too high or particulates present.[1]	Filter feed solution; increase temperature to 30-40°C.
Low Extraction Efficiency	Insufficient chloride concentration (for metals).[1]	Increase [Cl-] in aqueous feed (add NaCl or HCl).[1]
Amine Loss to Aqueous	DEHA has slight water solubility (higher than TOA).[1]	Use "Scrubbing" step with high ionic strength salt solution to salt-out the amine.[1]

## References

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Disclaimer: **N,N-Diethylheptylamine** is a chemical reagent.[1][2][5][6][7][8][9] Users must review the Safety Data Sheet (SDS) for flammability and toxicity hazards before handling. Always operate in a fume hood.

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